rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride
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Overview
Description
rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[221]heptane-2-carboxamide hydrochloride is a synthetic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group is introduced via a reductive amination reaction.
Dimethylation: The N,N-dimethylation is achieved using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Hydrochloride formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the reductive amination and dimethylation steps.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Uniqueness
rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride is unique due to its N,N-dimethylation, which imparts distinct chemical and biological properties compared to its analogs. This modification can influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C10H19ClN2O |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12(2)10(13)8-6-3-4-7(5-6)9(8)11;/h6-9H,3-5,11H2,1-2H3;1H/t6-,7+,8+,9-;/m1./s1 |
InChI Key |
QMYJFJMGVKKUEH-WZSOELRKSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1N.Cl |
Canonical SMILES |
CN(C)C(=O)C1C2CCC(C2)C1N.Cl |
Origin of Product |
United States |
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